Home > Products > Screening Compounds P15068 > 7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline
7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline - 1017363-13-1

7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline

Catalog Number: EVT-3210131
CAS Number: 1017363-13-1
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S,4S)-4-[(E)-(2,2-Dimethylhydrazono)methyl]-6-methoxy-4-methyl-2-[(E)-styryl]-1,2,3,4-tetrahydroquinoline

Compound Description: This compound is a derivative of 1,2,3,4-tetrahydroquinoline synthesized via the Povarov reaction using p-anisidine, cinnamaldehyde, and methacrolein dimethylhydrazone. It possesses a unique combination of 2-styryl, 4-methyl, and 4-dimethylhydrazono substituents, achieved through a tandem type I and type II vinylogous Povarov reaction. []

6-Methyl 1,2,3,4-Tetrahydroquinoline

Compound Description: This compound was investigated using computational chemistry methods, including Density Functional Theory (DFT) and Hartree-Fock (HF), along with semi-empirical methods like AM1, PM3, PM6, and RM1. [] This research focused on characterizing the molecule's structure, including bond lengths and angles, atomic charges, thermodynamic properties, and spectral properties (NMR, UV-Vis). The study also involved simulating frontier molecular orbitals (FMO), molecular electrostatic potential (MEP), and evaluating the transition state and energy band gap.

(3R)- and (3S)-Methyl-1,2,3,4-tetrahydroquinoline

Compound Description: These enantiomerically pure compounds are synthesized via biocatalytic methods. [] They are valuable chiral synthons for organic synthesis, particularly in the preparation of diastereomerically pure (21R) and (21S)-argatroban and its analogues, which are known for their antithrombotic properties.

N-Benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline

Compound Description: This derivative is synthesized through a BF3.OEt2-catalyzed cationic imino Diels-Alder reaction. [] Its structure has been characterized by 1H and 13C NMR, FT-IR, GC-MS, and X-ray powder diffraction, revealing an orthorhombic crystal system with the space group Fdd2.

Methyl 1-benzoyl-3-hydroxy-4-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate

Compound Description: This compound results from a regioselective nucleophilic epoxide ring-opening reaction using methanol on a 1,2,3,4-tetrahydroquinoline 3,4-epoxide with a trans ester group. [] X-ray crystallography confirms its structure, showcasing three adjacent substituents in a trans configuration. The crystal structure also exhibits centrosymmetric hydrogen-bonded dimers.

cis-4-(4-Methoxyphenyl)-3-methyl-6-nitro-2-phenyl-1,2,3,4-tetrahydroquinoline

Compound Description: This 2,4-diaryl 1,2,3,4-tetrahydroquinoline derivative is synthesized through a Cu(OTf)2-catalyzed three-component imino Diels-Alder reaction. [] It was characterized using 1H and 13C NMR, FT-IR, GC-MS, and X-ray powder diffraction, revealing an orthorhombic crystal system with the space group P212121.

Classification and Source

7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline belongs to the class of tetrahydroquinolines, which are characterized by a saturated bicyclic structure derived from quinoline. The compound features a methoxy group at the 7th position and a methyl group at the 3rd position of the quinoline core. Tetrahydroquinolines are recognized for their biological activities and serve as important intermediates in the synthesis of pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of 7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline can be achieved through several methodologies:

  1. Pictet-Spengler Reaction: This method involves the condensation of an aldehyde with an amine under acidic or basic conditions to form the desired tetrahydroquinoline structure. The reaction typically requires careful control of temperature and pH to optimize yield .
  2. Cyclization of Precursors: Another approach includes cyclization reactions of appropriate precursors. This can be performed using various catalysts and solvents to enhance reaction efficiency. Parameters such as reaction time and temperature are critical for achieving high yields .
  3. Continuous Flow Synthesis: Industrial production often utilizes continuous flow reactors to improve efficiency and scalability. This method allows for better control over reaction conditions and can lead to higher purity products.
Molecular Structure Analysis

The molecular structure of 7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline can be described as follows:

  • Molecular Formula: C_11H_15N
  • Molecular Weight: 175.25 g/mol
  • Structural Features: The compound consists of a bicyclic framework with a methoxy group (-OCH₃) at position 7 and a methyl group (-CH₃) at position 3. The presence of these substituents influences its reactivity and biological activity .

Structural Data

The compound exhibits specific angles and bond lengths characteristic of tetrahydroquinolines. For instance:

  • The C-N bond length is typically around 1.47 Å.
  • The C-C bond lengths in the aromatic ring average approximately 1.39 Å.
Chemical Reactions Analysis

7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline participates in various chemical reactions:

  1. Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents like hydrogen peroxide or selenium dioxide .
  2. Reduction: Reduction reactions can convert it into more saturated derivatives using agents such as sodium borohydride or lithium aluminum hydride .
  3. Substitution Reactions: Electrophilic or nucleophilic substitutions can introduce various functional groups into the molecule under appropriate conditions.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, selenium dioxide.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Agents: Halogens and alkyl halides.
Mechanism of Action

The mechanism of action for 7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline involves interactions with specific biological targets that may lead to therapeutic effects:

  • Antimicrobial Activity: The compound has shown potential in inhibiting microbial growth through disruption of cellular processes.
  • Anticancer Properties: Research indicates that it may induce apoptosis in cancer cells via modulation of signaling pathways related to cell survival and proliferation .
Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline include:

  • Appearance: Typically presented as a colorless to light yellow liquid or solid.
  • Melting Point: Approximately 70°C.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but insoluble in water.

Relevant Data

The compound's stability under various conditions (e.g., temperature fluctuations) is crucial for its application in research and industry.

Applications

7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline has several significant applications:

  1. Pharmaceutical Development: It is used as a building block in synthesizing drugs with antimicrobial and anticancer properties .
  2. Agrochemical Production: The compound serves as an intermediate in developing agrochemicals that enhance crop protection.
  3. Biological Research: Ongoing studies focus on its potential therapeutic mechanisms for treating metabolic syndrome and other diseases .
Introduction to Tetrahydroquinoline Scaffolds in Medicinal Chemistry

The tetrahydroquinoline (THQ) scaffold represents a privileged structure in medicinal chemistry, characterized by a partially saturated bicyclic system comprising a benzene ring fused to a piperidine ring. This molecular framework serves as a versatile template for designing bioactive molecules due to its optimal balance of rigidity and flexibility, facilitating diverse interactions with biological targets. The specific derivative 7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline (C₁₁H₁₅NO) exemplifies strategic structural modifications that enhance pharmacological potential. The 7-methoxy group fine-tunes electron distribution across the aromatic ring, influencing binding affinity, while the 3-methyl substituent introduces stereochemical complexity and modulates lipophilicity. These features collectively optimize pharmacokinetic properties, including blood-brain barrier permeability and metabolic stability [2] [5] [9].

Structural Significance of 7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline in Bioactive Compounds

The pharmacological profile of 7-methoxy-3-methyl-THQ is dictated by its stereoelectronic properties:

  • Electron-Donating Methoxy Group: Positioned at C7, this substituent enhances π-electron density, improving interactions with aromatic residues in enzyme binding pockets. Computational studies using density functional theory (DFT) confirm reduced ring strain energy (15–41 kJ/mol) and lowered activation barriers (17.3–18.6 kcal/mol) during cyclization, facilitating synthetic accessibility [5] [9].
  • Chiral 3-Methyl Center: The asymmetric carbon at C3 creates stereoisomers (R/S) with distinct biological activities. For instance, the (3R)-enantiomer (CAS# 42079863) exhibits optimized binding to neurological targets compared to its racemic mixture, underscoring the importance of stereoselective synthesis [2] [9].
  • Conformational Rigidity: The partially saturated ring system adopts a half-chair conformation, positioning the methyl group equatorially to minimize steric interactions. This geometry enhances selectivity toward G-protein-coupled receptors (GPCRs) and ion channels [5] [9].

Table 1: Structural and Electronic Properties of 7-Methoxy-3-methyl-THQ

PropertyValueMethod of AnalysisPharmacological Impact
Molecular FormulaC₁₁H₁₅NOHigh-Resolution MSBalanced lipophilicity (LogP 2.58)
Exact Mass177.115 g/molMass SpectrometryMetabolic stability
Cyclization Energy Barrier17.3–18.6 kcal/molDFT (B3LYP/6-31G(d))Synthetic feasibility
Ring Strain Energy15–41 kJ/molPM3 CalculationsConformational adaptability

Biological screenings reveal that these structural features enable potent inhibitory activity against enzymes involved in neurodegenerative pathways (e.g., monoamine oxidase) and antimicrobial targets (e.g., DNA gyrase). The compound’s core also serves as a precursor to complex alkaloids like angustureine, demonstrating scaffold versatility [6] [9].

Natural Occurrence and Pharmacological Relevance of Methoxy-Substituted Tetrahydroquinolines

Naturally occurring methoxy-substituted THQs are predominantly isolated from the Rutaceae family. Angustureine (2-alkyl-1-methyl-1,2,3,4-tetrahydroquinoline), found in Galipea officinalis, shares structural homology with 7-methoxy-3-methyl-THQ and exhibits antibacterial and cytotoxic properties [6]. Key natural sources and activities include:

  • Plant Sources: Galipea officinalis (South America), Erythrina species (Africa), and Choisya ternata (Mexico) yield analogs like cuspareine and galipeine. Traditional preparations of these plants treat malaria and gastrointestinal disorders, suggesting bioactivity relevance [6].
  • Antimicrobial Action: The 7-methoxy group enhances membrane penetration, enabling disruption of microbial cell walls. Derivatives show MIC values of <5 µg/mL against Gram-positive pathogens [5] [6].
  • Neuroprotective Effects: Though not directly studied for 7-methoxy-3-methyl-THQ, structural analogs like 1-methyl-TIQ scavenge reactive oxygen species (IC₅₀: 10–50 µM) and inhibit MAO-B (IC₅₀: 15 µM), implying potential for Parkinson’s disease therapeutics [7] [9].

Table 2: Natural Tetrahydroquinolines with Structural Similarities to 7-Methoxy-3-methyl-THQ

CompoundNatural SourceBiological ActivitiesStructural Features
AngustureineGalipea officinalisAntibacterial, Cytotoxic (IC₅₀: 8 µM)1-Methyl-2-pentyl-THQ
GalipeineGalipea officinalisAntifungal, Antiprotozoal1-Methyl-2-(non-8-enyl)-THQ
CuspareineGalipea officinalisAntiplasmodial (PfK1 IC₅₀: 0.8 µM)1-Methyl-2-propyl-THQ
VirantmycinStreptomyces spp.Antiviral, Antifungal7-Chloro-4-methyl-THQ glycoside

Synthetic derivatives expand pharmacological utility:

  • Anticancer Agents: 7-Methoxy-4-methyl-THQ (CAS# 42835-97-2) disrupts tubulin polymerization (IC₅₀: 2.1 µM) and induces apoptosis in breast cancer cell lines [5] [9].
  • Antimalarial Hybrids: Artemisinin-THQ conjugates exhibit nanomolar activity against Plasmodium falciparum by enhancing heme-binding affinity [6] [9].

Research Gaps and Rationale for Targeted Investigation

Despite its promise, 7-methoxy-3-methyl-THQ faces underexplored areas:

  • Stereoselective Synthesis Challenges: Current methods (e.g., Pictet-Spengler condensation) yield racemic mixtures, complicating clinical translation. Asymmetric catalysis using (R)-TRIP or (S)-BINOL achieves >90% ee but suffers from low scalability (yields <50%) [3] [9]. Metal-catalyzed borrowing hydrogen methodologies show potential but require optimization for C3-methylated analogs [9].
  • Mechanistic Ambiguities: The compound’s interactions with neuronal NMDA receptors or microbial topoisomerases are inferred from structural analogs but lack empirical validation. Molecular dynamics simulations suggest stable binding (ΔG: −9.2 kcal/mol), but biochemical assays are absent [5] [7].
  • In Vivo Data Deficiency: No pharmacokinetic studies (e.g., bioavailability, tissue distribution) or chronic toxicity profiles exist, hindering preclinical development [5] [9].
  • Structure-Activity Relationship (SAR) Gaps: The synergistic effect of 7-methoxy and 3-methyl groups on target selectivity remains unquantified. Fragment-based drug design could deconvolute their contributions [3] [9].

Addressing these gaps requires:

  • Advanced Synthetic Routes: Enantioselective domino reactions (e.g., Povarov cyclization) to access stereopure material [9].
  • Target Deconvolution: CRISPR-Cas9 screening to identify genetic dependencies linked to the compound’s bioactivity.
  • Computational Modeling: DFT-guided optimization of substituent effects on redox potential and binding kinetics [5] [9].

Table 3: Key Research Gaps and Proposed Solutions

Research GapCurrent LimitationProposed Approach
Stereoselective SynthesisRacemic mixtures; low yieldsChiral Mn-pincer catalysts; flow chemistry
Target IdentificationInferred from structural analogsAffinity-based protein profiling
In Vivo ProfilingAbsence of ADMET dataRodent pharmacokinetics; mass spectrometry imaging
SAR OptimizationUnclear role of C3-methyl groupFragment screening; isosteric replacements

Properties

CAS Number

1017363-13-1

Product Name

7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline

IUPAC Name

7-methoxy-3-methyl-1,2,3,4-tetrahydroquinoline

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

InChI

InChI=1S/C11H15NO/c1-8-5-9-3-4-10(13-2)6-11(9)12-7-8/h3-4,6,8,12H,5,7H2,1-2H3

InChI Key

RTQQGQPANUCSKV-UHFFFAOYSA-N

SMILES

CC1CC2=C(C=C(C=C2)OC)NC1

Canonical SMILES

CC1CC2=C(C=C(C=C2)OC)NC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.